molecular formula C24H24N2O3 B2873891 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941889-74-3

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No. B2873891
CAS RN: 941889-74-3
M. Wt: 388.467
InChI Key: OUXGEDGAGFTKMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including a naphthalene ring, a pyrrolidine ring, and an ethoxy group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is a common feature in many biologically active compounds . The three-dimensional structure of the molecule would be influenced by the spatial orientation of these groups .

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents

The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and presence in biologically active compounds. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . This compound could be investigated for its potential as a therapeutic agent, exploring its bioactivity profile, target selectivity, and structure-activity relationship (SAR).

Organic Synthesis: Stereoselective Synthesis

Given the stereogenicity of the pyrrolidine ring’s carbons, this compound can be used to study the influence of stereochemistry on biological activity. It can serve as a model for designing stereoselective synthetic strategies, which are crucial for producing enantiomerically pure substances .

Pharmacokinetics: ADME/Tox Studies

The introduction of heteroatomic fragments like pyrrolidine can modify physicochemical parameters, which is essential for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles in drug candidates .

Chemical Biology: Protein Binding Studies

The different spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles due to different binding modes to enantioselective proteins. This compound can be used to study protein-ligand interactions and understand the molecular basis of selectivity .

properties

IUPAC Name

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-29-21-13-11-17-7-4-5-8-19(17)23(21)24(28)25-18-12-10-16(2)20(15-18)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXGEDGAGFTKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)C)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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